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For any HPLC method used in a regulated environment, you must validate it to prove it is suitable for its

intended purpose. The table below outlines the core parameters as per ICH guidelines [1] [2].

Typical Acceptance Criteria

Parameter Definition
(Example for Assay)
Specificity Ability to measure the analyte accurately  Baseline resolution of the main peak
in the presence of other components from all known impurities; peak purity
(e.g., impurities, degradants) [1]. confirmed by PDA or MS [1].
Accuracy Closeness of test results to the true Recovery of 98-102% for the API at
value [2]. the target concentration level [1].
Precision Closeness of a series of measurements RSD of <1.0% for multiple injections

(Repeatability)

Linearity

Range

under the same conditions [2].

Ability to obtain results directly
proportional to analyte concentration [2].

Interval between upper and lower
analyte concentrations with
demonstrated accuracy, precision, and
linearity [2].

of a standard; RSD of <2.0% for
multiple sample preparations [1].

Correlation coefficient (r) of 20.999
over the specified range (e.g., 80-
120% of target concentration) [3].

Derived from linearity studies, e.g.,
80-120% of the test concentration [3].
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Typical Acceptance Criteria

Parameter Definition

(Example for Assay)
Limit of Detection  Lowest amount of analyte that can be Signal-to-noise ratio of 23:1 [2].
(LOD) detected [2].
Limit of Lowest amount of analyte that can be Signal-to-noise ratio of 210:1;
Quantification guantified with accuracy and precision accuracy and precision of <10% RSD
(LOQ) [2]. [2].

HPLC Method Development Workflow

Developing a new method is a systematic process. The following workflow outlines the key steps to create a

stability-indicating method for purity analysis.
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Troubleshooting Common HPLC Problems

Even with a developed method, issues can arise. Here are common problems and their solutions [4].

Problem Possible Causes Suggested Solutions
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| High Pressure | Blockage in flow path (solvent filter, column, guard column) [4]. | - Inspect and clean

solvent inlet filter.

¢ Flush and clean or replace the column [4]. | | Baseline Noise | Air bubbles in detector; contaminated
flow cell; eluent issues; lamp failure [4]. | - Purge system to remove bubbles.

¢ Clean the detector flow cell.

¢ Use high-purity solvents. Check lamp hours [4]. | | Peak Tailing | Secondary interactions with the
stationary phase; column voiding; inappropriate mobile phase pH [4]. | - Use a guard column.

¢ Replace the analytical column.

e Adjust mobile phase pH or composition. | | Retention Time Drift | Column temperature fluctuations;
mobile phase composition change (evaporation); column degradation [4]. | - Use a column oven for
stable temperature.

e Prepare mobile phase fresh and consistently.

¢ Replace aged column. |

Frequently Asked Questions

How do I demonstrate my HPLC method is stability-indicating? You must demonstrate specificity by
showing the method can separate and accurately quantify the API from its impurities and degradation
products. This is typically done through forced degradation studies (stressing the sample with heat, light,
acid, base, and oxidant) and confirming peak purity, often using a Photodiode Array (PDA) or Mass
Spectrometry (MS) detector [1].

What is the difference between repeatability and intermediate precision?

¢ Repeatability (intra-assay precision) is the precision under the same operating conditions over a
short time (e.g., six sample preparations by one analyst on the same day) [1] [2].

¢ Intermediate precision involves testing variations like different days, different analysts, or different
instruments within the same laboratory. Reproducibility, a broader term, refers to precision between
different laboratories [1].

When is method revalidation required? Revalidation is necessary whenever a method is changed, and the
new parameter is outside the original operating range. This includes transferring the method to another lab,

changes in instrumentation, or if the sample matrix changes [3] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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